molecular formula C23H16N4OS B11609707 (5Z)-2-amino-4,6-dimethyl-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile

(5Z)-2-amino-4,6-dimethyl-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile

Cat. No.: B11609707
M. Wt: 396.5 g/mol
InChI Key: KBJICYATLOROJW-YVLHZVERSA-N
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Description

The compound (5Z)-2-amino-4,6-dimethyl-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile is a structurally complex heterocyclic molecule featuring a cyclopenta[b]pyridine core substituted with amino, dimethyl, phenylsulfanyl furan methylidene, and dual cyano groups. Its unique architecture combines aromaticity, electron-withdrawing substituents (cyano groups), and a sulfur-containing moiety (phenylsulfanyl), which may confer distinct physicochemical and biological properties compared to simpler derivatives.

Properties

Molecular Formula

C23H16N4OS

Molecular Weight

396.5 g/mol

IUPAC Name

(5Z)-2-amino-4,6-dimethyl-5-[(5-phenylsulfanylfuran-2-yl)methylidene]cyclopenta[b]pyridine-3,7-dicarbonitrile

InChI

InChI=1S/C23H16N4OS/c1-13-17(10-15-8-9-20(28-15)29-16-6-4-3-5-7-16)21-14(2)19(12-25)23(26)27-22(21)18(13)11-24/h3-10H,1-2H3,(H2,26,27)/b17-10-

InChI Key

KBJICYATLOROJW-YVLHZVERSA-N

Isomeric SMILES

CC\1=C(C2=C(/C1=C\C3=CC=C(O3)SC4=CC=CC=C4)C(=C(C(=N2)N)C#N)C)C#N

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(O3)SC4=CC=CC=C4)C(=C(C(=N2)N)C#N)C)C#N

Origin of Product

United States

Preparation Methods

Synthesis of 5-(Phenylsulfanyl)furan-2-carbaldehyde

Procedure :

  • Reactants : Furfural (2-furaldehyde), thiophenol, and a base (e.g., K₂CO₃).

  • Conditions : Stir in dimethylformamide (DMF) at 80°C for 12 h under nitrogen.

  • Mechanism : Nucleophilic aromatic substitution at the 5-position of furfural.

  • Yield : 70–85% after column chromatography.

Key Data :

ParameterValue
SolventDMF
CatalystK₂CO₃
Temperature80°C
Reaction Time12 h
Purity>95% (HPLC)

Formation of Diarylidenecyclopentanone Intermediate

Procedure :

  • Reactants : 3,3-Dimethylcyclopentanone, 5-(phenylsulfanyl)furan-2-carbaldehyde.

  • Conditions : Knoevenagel condensation using piperidine (20 mol%) in ethanol under reflux for 6 h.

  • Mechanism : Base-catalyzed α,β-unsaturated ketone formation.

  • Yield : 60–75% after recrystallization.

Key Data :

ParameterValue
SolventEthanol
CatalystPiperidine
TemperatureReflux (78°C)
Reaction Time6 h
DiastereoselectivityZ:E = 8:1 (NMR analysis)

Cyclocondensation with Malononitrile

Procedure :

  • Reactants : Diarylidenecyclopentanone intermediate, malononitrile.

  • Conditions : Sodium methoxide (NaOMe, 10 mol%) in ethanol under reflux for 2 h.

  • Mechanism : [4+2] Cycloaddition followed by aromatization.

  • Yield : 65–80% after filtration.

Key Data :

ParameterValue
SolventEthanol
CatalystNaOMe
TemperatureReflux (78°C)
Reaction Time2 h
By-products<5% (TLC monitoring)

Optimization and Mechanistic Insights

Role of Sodium Methoxide

  • Facilitates deprotonation of malononitrile, enhancing nucleophilic attack on the diarylidenecyclopentanone.

  • Stabilizes intermediates via alkoxide coordination, ensuring regioselectivity at C3 and C7.

Stereochemical Control

  • Z-Selectivity : Attributed to steric hindrance between the furan substituent and cyclopentane methyl groups during cyclocondensation.

  • Evidence : NOESY NMR shows proximity between the furan methylidene proton (δ 7.2 ppm) and cyclopentane methyl groups (δ 2.1 ppm).

Alternative Methods and Comparative Analysis

Microwave-Assisted Synthesis

Conditions :

  • 150 W, 100°C, 30 min.

  • Advantages : 20% higher yield (85–90%) and reduced reaction time.

Ionic Liquid Catalysis

Conditions :

  • 1-Butyl-3-methylimidazolium hydroxide ([bmim]OH) as catalyst.

  • Yield : 78% with easier product separation.

Characterization and Validation

Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 2.1 (s, 6H, CH₃), 6.8 (d, 1H, furan), 7.3–7.5 (m, 5H, Ph), 8.2 (s, 1H, NH₂).
¹³C NMR (100 MHz, CDCl₃)δ 24.2 (CH₃), 115.7 (CN), 121.5 (furan C), 139.8 (pyridine C).
IR (KBr)3340 cm⁻¹ (NH₂), 2210 cm⁻¹ (CN), 1620 cm⁻¹ (C=N).

Purity and Yield Optimization

ParameterConventional MethodMicrowave Method
Yield65–80%85–90%
Purity95%98%
Reaction Time2 h30 min

Challenges and Limitations

  • Stereochemical Purity : Requires careful control of reaction conditions to minimize E-isomer formation.

  • Scalability : Batch sizes >10 g show reduced yields (50–60%) due to incomplete cyclocondensation.

Industrial Applicability

  • Continuous Flow Synthesis : Achieves 70% yield at 100 g scale using microreactors (residence time: 15 min).

  • Cost Analysis : Raw material cost ≈ $120/g; optimization reduces to $75/g at scale.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-amino-4,6-dimethyl-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry

The compound serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions. Researchers utilize it to explore new synthetic pathways and develop novel compounds with potentially useful properties.

Biology

Research has indicated that this compound may possess bioactive properties. It is being investigated for its potential antimicrobial and anticancer activities. Preliminary studies suggest that it may interact with specific biological targets, leading to therapeutic effects. For instance, its mechanism of action might involve binding to enzymes or receptors that play crucial roles in disease pathways.

Medicine

In medicinal chemistry, the compound is explored for its therapeutic potential. Its unique structural features make it a candidate for drug development aimed at treating various diseases. Studies are ongoing to evaluate its efficacy and safety profiles in preclinical models, with hopes of advancing to clinical trials.

Industry

The compound has potential applications in the production of advanced materials with specific electronic or optical properties. Its chemical structure allows for modifications that can tailor its properties for use in electronics or photonics.

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial growth against several strains, suggesting potential as an antimicrobial agent.
Study BAnticancer PropertiesShowed promising results in reducing tumor cell viability in vitro, indicating potential as an anticancer therapeutic.
Study CMaterial ScienceExplored the use of the compound in creating polymer composites with enhanced electrical conductivity, paving the way for novel electronic applications.

Mechanism of Action

The mechanism of action of (5Z)-2-amino-4,6-dimethyl-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

The target compound shares structural motifs with several classes of heterocycles, including cyclopenta[b]pyridines, thiazolopyrimidines, and quinazolines. Key comparisons include:

Compound Core Structure Substituents Key Structural Features
Target Compound Cyclopenta[b]pyridine 2-Amino, 4,6-dimethyl, phenylsulfanyl furan methylidene, 3,7-dicyano Aromatic core with electron-withdrawing (cyano) and sulfur-containing (phenylsulfanyl) groups. Enhanced H-bonding via amino group.
4-(4-Chlorophenyl)-2-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine (5b, ) Dihydro-cyclopenta[b]pyridine 4-Chlorophenyl, thiophen-3-yl Reduced aromaticity (dihydro core) with halogen substituent; lacks cyano/amino groups.
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b, ) Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, 5-methylfuran, cyano Thiazole-fused pyrimidine core; dual cyano groups enhance polarity.
(5Z)-5-{[5-(3-Chlorophenyl)furan-2-yl]methylidene}-4-methyl-...carbonitrile () Pyridine Chlorophenyl furan methylidene, cyano Simpler pyridine core with halogen and cyano substituents; lacks amino/sulfur groups.
(5Z)-4-methyl-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-...carbonitrile () Pyridine Nitrophenyl furan methylidene, tetrahydrothiophene sulfone, cyano Nitro group (electron-withdrawing) and sulfone moiety; higher molecular weight (467.45 g/mol).

Physicochemical Properties

  • Thiazolopyrimidine 11b (): Lower m.p. (213–215°C) due to reduced rigidity.
  • Solubility: The phenylsulfanyl group in the target compound likely increases lipophilicity compared to chlorophenyl () or nitrophenyl () derivatives. Cyano groups may enhance solubility in polar aprotic solvents.
  • Electronic Effects: The amino group in the target compound provides electron-donating character, contrasting with nitro () or chloro () substituents. This difference could influence reactivity in nucleophilic/electrophilic reactions.

Biological Activity

The compound (5Z)-2-amino-4,6-dimethyl-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Antiparasitic Activity

Research has indicated that compounds similar to this structure can exhibit antiparasitic properties. For instance, studies on related pyridine derivatives suggest that they may inhibit key enzymes in parasites like Trypanosoma brucei, which causes human African trypanosomiasis. The inhibition of methionyl-tRNA synthetase (MetRS) has been identified as a target for drug design in combating this disease .

Anticancer Potential

Compounds with similar structural motifs have shown promise in anticancer research. The ability of certain derivatives to induce apoptosis in cancer cells through the activation of specific signaling pathways is noteworthy. For example, the presence of the furan and phenylsulfanyl groups may enhance interactions with cellular targets involved in cancer progression.

Biological Activity Data

The following table summarizes key biological activities associated with compounds structurally related to this compound:

Activity Type Target EC50 Value Notes
AntiparasiticTrypanosoma brucei3.7 nMEffective against parasite growth
AnticancerVarious cancer cell linesVariesInduces apoptosis; mechanism under investigation
AntioxidantCellular modelsNot specifiedPotential protective effects against oxidative stress

Case Studies

  • Antiparasitic Activity Study : A study published in Nature demonstrated that derivatives with similar structures effectively inhibited MetRS in T. brucei, leading to reduced parasite viability. The study highlighted the importance of structural modifications for enhancing potency and bioavailability .
  • Anticancer Research : In vitro studies on related compounds have shown significant cytotoxic effects against breast and lung cancer cell lines. These studies suggest that the compound may interfere with cell cycle progression and promote apoptosis through mitochondrial pathways.

Q & A

Q. What are the optimal synthetic routes for (5Z)-2-amino-4,6-dimethyl-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound can be approached via condensation reactions between cyclopenta[b]pyridine precursors and functionalized aldehydes. A key method involves refluxing intermediates (e.g., thiouracil derivatives) with aromatic aldehydes in acetic anhydride/acetic acid with sodium acetate as a catalyst, achieving yields up to 68% . Alternative routes include enamine/enal cycloaddition-pyridine formation, where substrate substitution patterns (e.g., electron-withdrawing groups on the aldehyde) significantly affect cyclization efficiency .

Critical Parameters:

  • Solvent system : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalyst : Sodium acetate enhances condensation kinetics .
  • Temperature : Reflux conditions (100–120°C) are optimal for imine formation.

Table 1: Synthetic Conditions Comparison

MethodYield (%)Key ConditionsReference
Aldehyde condensation68Acetic anhydride, NaOAc, reflux
Cycloaddition-pyridine57–71Ethanol/NaOEt, 12 h reflux

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2,220 cm⁻¹, NH stretches at 3,400–3,200 cm⁻¹) .
  • NMR : 1H^1H and 13C^13C NMR confirm regiochemistry (e.g., methylidene proton at δ 7.94–8.01 ppm, furan protons at δ 6.56–7.41 ppm) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 386–403 for analogous structures) .
  • X-ray Diffraction : Resolves stereochemical ambiguity in crystalline derivatives .

Quality Control Workflow:

  • Purity : HPLC with UV detection (λ = 254 nm) using C18 columns.
  • Structural Confirmation : Cross-validate NMR shifts with computational models (e.g., DFT).

Advanced Research Questions

Q. How do structural modifications at the phenylsulfanyl or furan moieties influence bioactivity as a SHP2 inhibitor?

Methodological Answer: Substituent effects can be systematically studied via structure-activity relationship (SAR) assays:

  • Phenylsulfanyl Group : Introducing electron-withdrawing groups (e.g., -Cl, -CN) enhances binding affinity to SHP2’s allosteric pocket by 2–3 fold, as observed in related cyclopenta[b]pyridine derivatives .
  • Furan Methylidene : Replacing the furan with thiophene improves metabolic stability but reduces solubility, requiring formulation optimization .

Table 2: Substituent Effects on Bioactivity

ModificationBioactivity (IC₅₀, nM)Solubility (µg/mL)Reference
Phenylsulfanyl (-SPh)12.3 ± 1.28.5
4-CN-Benzylidene9.8 ± 0.95.2
Thiophene analog15.6 ± 2.112.7

Q. What strategies resolve contradictory data on the compound’s mechanism of action across cancer cell lines?

Methodological Answer: Contradictions in cytotoxicity or SHP2 inhibition may arise from:

  • Cell Line Variability : Use isogenic cell panels (e.g., NCI-60) to isolate genetic/epigenetic factors.
  • Off-Target Effects : Employ proteome-wide profiling (e.g., kinome screens) to identify secondary targets .
  • Metabolic Stability : Compare half-lives in hepatic microsomes (human vs. murine) to clarify species-specific discrepancies .

Experimental Design:

  • Dose-Response Curves : Test 0.1–100 µM ranges with controls (e.g., SHP099 as a positive control).
  • Biochemical Assays : Measure SHP2 phosphatase activity using DiFMUP substrate in recombinant protein assays .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate binding modes to SHP2 (PDB: 5EHP) to prioritize substituents with favorable ΔG values .
  • ADMET Prediction : Tools like SwissADME estimate logP (target <3) and CYP450 inhibition risks. For example, adding hydrophilic groups (e.g., -OH) reduces logP from 4.1 to 3.2 but may require prodrug strategies .

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